Bupleurotoxin
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Overview
Description
Bupleurotoxin is a toxic polyacetylene compound found in certain medicinal herbs, particularly in the roots of Bupleurum species. It has been identified as a neurotoxin that can induce cerebral lesions by inhibiting gamma-aminobutyric acid (GABA) receptors . This compound is of significant interest due to its potent biological effects and its presence in traditional Chinese medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bupleurotoxin involves the extraction of polyacetylenes from the roots of Bupleurum species. The process typically includes:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using organic solvents such as ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its toxicity and limited commercial applications. the extraction and purification methods used in research can be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: Bupleurotoxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into less toxic compounds.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Bupleurotoxin has several scientific research applications, including:
Neurotoxicity Studies: It is used to study the mechanisms of neurotoxicity and the role of GABA receptors in the brain.
Metabolomics: Researchers use this compound to investigate metabolic changes and pathways affected by neurotoxins.
Traditional Medicine: this compound is studied for its presence and effects in traditional Chinese medicinal herbs.
Mechanism of Action
Bupleurotoxin exerts its effects by inhibiting GABA receptors in the brain. This inhibition disrupts normal neurotransmission, leading to neurotoxic effects such as cerebral lesions . The compound competes with GABA for binding to its receptors, thereby blocking the inhibitory signals that GABA typically mediates .
Comparison with Similar Compounds
Acetylbupleurotoxin: Another polyacetylene with similar neurotoxic effects.
Saikosaponin D: A compound found in Bupleurum species with hepatotoxic and neurotoxic properties.
Uniqueness: this compound is unique due to its specific inhibition of GABA receptors and its potent neurotoxic effects. While other polyacetylenes and saikosaponins also exhibit toxicity, this compound’s mechanism of action and its impact on the central nervous system distinguish it from similar compounds .
Properties
IUPAC Name |
(2Z,8E,10E,14S)-heptadeca-2,8,10-trien-4,6-diyne-1,14-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18/h4,6,8,10-11,13,17-19H,2,12,14-16H2,1H3/b6-4+,10-8+,13-11-/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXPHJXYZGEBCW-PFTJZPSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC=CC=CC#CC#CC=CCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CC/C=C/C=C/C#CC#C/C=C\CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111128-27-9 |
Source
|
Record name | Bupleurotoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111128279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUPLEUROTOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47M62W36U4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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